molecular formula C6H12N2O2 B1268899 2-吗啉-4-基乙酰胺 CAS No. 5625-98-9

2-吗啉-4-基乙酰胺

货号 B1268899
CAS 编号: 5625-98-9
分子量: 144.17 g/mol
InChI 键: BWRNWWSQZROEOA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-Morpholin-4-ylacetamide derivatives involves several chemical methods, including condensation reactions, reductive cyclization, and Grignard reactions. For example, derivatives of 2-Morpholin-4-ylacetamide have been synthesized through reactions involving active methyl or methylene components, Claisen-Schmidt condensation, and one-pot multicomponent reactions (Özil, Cansu Parlak, & N. Baltaş, 2018). Additionally, efficient synthesis methods have been developed to produce key intermediates and derivatives with potential pharmaceutical applications (M. Kopach et al., 2009).

Molecular Structure Analysis

The molecular structure of 2-Morpholin-4-ylacetamide derivatives has been elucidated through various spectroscopic techniques, including NMR, IR, and mass spectral studies. X-ray diffraction studies have confirmed the structures of certain derivatives, providing insights into their molecular configurations and potential interaction mechanisms (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

2-Morpholin-4-ylacetamide and its derivatives participate in a variety of chemical reactions, including transamination, and have shown significant reactivity towards different chemical agents. These compounds have been used as precursors in the synthesis of complex molecules with pharmacological activities (D. Sahin et al., 2012).

科学研究应用

1. 抗伤害感受作用

2-吗啉-4-基乙酰胺衍生物已证明在治疗炎症性疼痛方面具有潜力。例如,一项研究发现,化合物2-(3,4-二氯苯氧基)-N-(2-吗啉-4-基乙基)乙酰胺对σ1受体表现出高亲和力,对σ2受体具有显着的选择性。该化合物减少了福尔马林诱导的伤害感受,表明其在治疗炎症性疼痛中是有效的(Navarrete-Vázquez等人,2016)

2. 抗真菌特性

2-吗啉-4-基乙酰胺衍生物也被认为是广谱抗真菌剂。具体来说,诸如N-(联苯-3-基甲基)-2-(4-乙基-6,6-二甲基-2-氧代吗啉-3-基)乙酰胺的衍生物已显示出对多种真菌(包括霉菌和皮肤癣菌)有希望的抗真菌活性。这项研究为开发新的抗真菌疗法开辟了可能性(Bardiot等人,2015)

3. 抗炎活性

含有2-吗啉-4-基乙酰胺的化合物,如N-[3-巯基-5-(4-甲苯基)-4H-1,2,4-三唑-4-基]-2-吗啉-4-基乙酰胺,已显示出显着的抗炎活性。这些化合物可能为炎症相关疾病提供新的治疗方法(Upmanyu等人,2011)

4. 抗菌活性

2-吗啉-4-基乙酰胺衍生物已被合成,具有相当的抗菌活性。一项研究表明,2-(苯基)-2-(吗啉-4-基)-N-苯基乙酰胺等衍生物对某些细菌菌株表现出很高的抗菌活性,表明它们在治疗细菌感染中具有潜在用途(Idhayadhulla等人,2014)

5. 对癌细胞的光动力活性

对脂质体包裹的2-(吗啉-4-基)乙氧基酞菁的研究表明,它们对口腔癌细胞具有显着的光动力活性。作为药物递送载体的脂质体包裹突出了这些衍生物在癌症治疗中的潜力(Skupin-Mrugalska等人,2018)

6. 在激酶抑制中的作用

吗啉衍生物,包括含有2-吗啉-4-基乙酰胺的衍生物,已被发现是有效的激酶抑制剂。例如,发现了一种非含氮吗啉同系物3-氧杂双环[4.1.0]庚烷,导致开发出PI3K-AKT-mTOR途径的新型抑制剂,这对癌症研究很重要(Hobbs等人,2019)

安全和危害

The safety information for 2-Morpholin-4-ylacetamide includes the GHS05 pictogram, the signal word “Danger”, and the hazard statement H314 . Precautionary statements include P260, P271, and P280 .

属性

IUPAC Name

2-morpholin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-6(9)5-8-1-3-10-4-2-8/h1-5H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRNWWSQZROEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349894
Record name 2-morpholin-4-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholin-4-ylacetamide

CAS RN

5625-98-9
Record name 2-morpholin-4-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Morpholin-4-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of [5-(3-amino-ethoxy)-1,3-dihydro-isoindol-2-yl]-(2,4-dihydroxy-5-isopropyl-phenyl)-methasone hydrochloride (100 mg, 0.255 mmoles) in DMF (10 ml) was added EDC (59 mg, 0.306 mmoles), HOBt (41 mg, 0.306 mmoles), morpholin-4-yl-acetic acid (37 mg, 0.255 mmoles) and triethylamine (43 μl, 0.306 mmoles) and stirred at ambient temperature for one hour. To the reaction mixture was added further EDC (20 mg, 0.104 mmoles), HOBt (14 mg, 0.104 mmoles), morpholin-4-yl-acetic acid (12 mg, 0.083 mmoles) and triethylamine (14 μl, 0.100 mmoles) and stirred at ambient temperature for a further 2 hours. Solvent removed in vacuo. The residue was purified by flash chromatography [Biotage SP4: 25 S, flow rate 25 ml/min, gradient 20% DMAW 90 in DCM to 100% DMAW 90] and then by preparative HPLC to give N-{2-[2,4-dihydroxy-5-isopropyl-benzoyl)-2,3-dihydro-1H-isoindol-5-yloxy]-ethyl}-2-morpholin-4-yl-acetamide as a colourless viscous oil (40 mg, 33%). 1H NMR (Me-d3-OD) 7.20 (1H, br s); 7.18 (1H, s); 6.90 (2H, br m); 6.40 (1H, s); 4.10 (2H, t); 3.73 (4H, m); 3.63 (2H, t); 3.20 (1H, m); 3.18 (2H, s); 2.60 (4H, m); 1.25 (6H, d). MS: [M+H]+ 484.
[Compound]
Name
[5-(3-amino-ethoxy)-1,3-dihydro-isoindol-2-yl]-(2,4-dihydroxy-5-isopropyl-phenyl)-methasone hydrochloride
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
59 mg
Type
reactant
Reaction Step One
Name
Quantity
41 mg
Type
reactant
Reaction Step One
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
43 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
reactant
Reaction Step Two
Name
Quantity
14 mg
Type
reactant
Reaction Step Two
Quantity
12 mg
Type
reactant
Reaction Step Two
Quantity
14 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Morpholin-4-ylacetamide
Reactant of Route 2
Reactant of Route 2
2-Morpholin-4-ylacetamide
Reactant of Route 3
Reactant of Route 3
2-Morpholin-4-ylacetamide
Reactant of Route 4
Reactant of Route 4
2-Morpholin-4-ylacetamide
Reactant of Route 5
2-Morpholin-4-ylacetamide
Reactant of Route 6
2-Morpholin-4-ylacetamide

Citations

For This Compound
10
Citations
N Upmanyu, JK Gupta, K Shah, P Mishra - Pharmaceutical Chemistry …, 2011 - Springer
… ,4-triazol-4-yl]-2-morpholin-4-ylacetamide (6 k) showed significant anti-inflammatory activity … ,2,4-triazol-4-yl]-2-morpholin-4-ylacetamide (6 k) exhibited superior anti-nociceptive activity. …
Number of citations: 13 link.springer.com
Y Baran, H Ozay, H Esener, M Turkyilmaz - Spectrochimica Acta Part A …, 2011 - Elsevier
… The IUPAC name of the compound NAM is 2-morpholin-4-ylacetamide. The crystal data and experimental details concerning the X-ray data collection and structure refinement for NAM …
Number of citations: 7 www.sciencedirect.com
AEBAG Ghattas, A Khodairy, HM Moustafa… - Pharmaceutical …, 2017 - Springer
Reaction of 4,6-diamino-3-cyano-2-methylthiopyridine (I) with chloroacetyl chloride or acetic acid afforded the corresponding 6-acetamide derivatives IIa and IIb, respectively. …
Number of citations: 21 link.springer.com
M Kacan, M Turkyilmaz, F Karabulut, O Altun… - Spectrochimica Acta Part …, 2014 - Elsevier
Several Cu(II), Pt(II) and Ni(II) complexes of N-substituted, piperazine (NN donor), morpholine (NO donor) and thiomorpholine (NS donor) derivatives were synthesized and their thermal …
Number of citations: 15 www.sciencedirect.com
DH Slee, M Moorjani, X Zhang, E Lin… - Journal of medicinal …, 2008 - ACS Publications
Previously we have described a series of novel A 2A receptor antagonists with excellent water solubility. As described in the accompanying paper, the antagonists were first optimized to …
Number of citations: 26 pubs.acs.org
MA Alisi, M Brufani, N Cazzolla, F Ceccacci, P Dragone… - Tetrahedron, 2012 - Elsevier
… N-(4-hydroxy-3,5-dimethylphenyl)-2-morpholin-4-ylacetamide (1.3 g, 4.9 mmol). A solution of N-(4-hydroxy-3,5-dimethylphenyl)-2-morpholin-4-ylacetamide (1.0 g, 3.8 mmol) and CH 3 I (…
Number of citations: 25 www.sciencedirect.com
WJ McGrath, V Graziano, K Zabrocka, WF Mangel - FEBS letters, 2013 - Elsevier
As there are more than 50 adenovirus serotypes, the likelihood of developing an effective vaccine is low. Here we describe inhibitors of the adenovirus proteinase (AVP) with the …
Number of citations: 16 www.sciencedirect.com
BG Szczepankiewicz, C Kosogof… - Journal of medicinal …, 2006 - ACS Publications
… N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-morpholin-4-ylacetamide (30).30 was prepared according to the procedure for 28a, substituting morpholine for N,N-diethylamine. …
Number of citations: 163 pubs.acs.org
G Amato, R Wiethe, A Manke, V Vasukuttan… - Bioorganic & medicinal …, 2019 - Elsevier
Antagonists of type 1 cannabinoid receptors (CB1) may be useful in treating diabetes, hepatic disorders, and fibrosis. Otenabant (1) is a potent and selective CB1 inverse agonist that …
Number of citations: 4 www.sciencedirect.com
N Ghamari, O Zarei, JA Arias-Montaño, D Reiner… - Pharmacology & …, 2019 - Elsevier
… Recently, a novel H 3 R antagonist named SUVN-G3031, (N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide), and developed by Suven Life Sciences has entered …
Number of citations: 59 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。